molecular formula C9H7BrF2O2 B1498725 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane CAS No. 887268-17-9

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Cat. No.: B1498725
CAS No.: 887268-17-9
M. Wt: 265.05 g/mol
InChI Key: CDTLXOMTRLLSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Interpretation

The compound 2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is the 1,3-dioxolane ring, a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3. Attached to this ring at position 2 is a substituted phenyl group. The phenyl substituents are enumerated as follows:

  • Bromine at position 3 (meta to the dioxolane attachment point).
  • Fluorine atoms at positions 2 and 6 (ortho and para to bromine).

The structural formula (C$$9$$H$$7$$BrF$$2$$O$$2$$) and molecular weight (265.05 g/mol) align with this interpretation. The SMILES notation FC1=C(C2OCCO2)C(F)=C(Br)C=C1 confirms the relative positions of substituents.

Feature Description
Parent structure 1,3-dioxolane ring (five-membered cyclic ether)
Substituents Phenyl group with Br (C3), F (C2, C6)
Molecular formula C$$9$$H$$7$$BrF$$2$$O$$2$$
Molecular weight 265.05 g/mol

CAS Registry Number and EC Number Assignment

The Chemical Abstracts Service (CAS) Registry Number for this compound is 887268-17-9 , universally recognized across commercial and academic databases. This identifier ensures unambiguous tracking in regulatory and research contexts.

The European Community (EC) Number , however, is not explicitly listed in available sources. This absence suggests the compound may not yet be classified under the European Inventory of Existing Commercial Chemical Substances (EINECS) or the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) framework.

Identifier Value Source Validation
CAS Registry Number 887268-17-9 Confirmed in BLD Pharm, LookChem, Chembase, CymitQuimica, Ambeed
EC Number Not assigned No matches in PubChem, Chembase, or vendor databases

Comparative Analysis of Synonymic Designations in Chemical Databases

Synonymic variations for this compound arise from differences in punctuation, substituent ordering, and database-specific formatting. A cross-referencing of major chemical repositories reveals the following designations:

Database/Platform Synonym(s) Used Unique Identifier
PubChem This compound CID not listed
Chembase This compound CBID:94788
AChemBlock This compound Cat ID: W164640
CymitQuimica 2-(3-Bromo-2,6-Difluorophenyl)-1,3-Dioxalane Ref. 54-PC2368
LookChem 2-(3-BROMO-2,6-DIFLUOROPHENYL)-1,3-DIOXALANE Product ID:11153935

Key observations:

  • Punctuation variations : Hyphens and commas differ (e.g., "2,6-difluorophenyl" vs. "2-6-difluorophenyl").
  • Spelling discrepancies : "Dioxolane" is occasionally misspelled as "dioxalane".
  • Vendor-specific codes : Catalogs use internal IDs (e.g., W164640, 54-PC2368) for tracking.

Properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTLXOMTRLLSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654239
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-17-9
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887268-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane generally proceeds through:

  • Step 1: Preparation of the appropriately substituted phenyl precursor (3-bromo-2,6-difluorophenyl compound).
  • Step 2: Formation of the 1,3-dioxolane ring via acetalization using ethylene glycol.
  • Step 3: Purification and isolation of the final product.

This approach is consistent with the preparation of similar compounds such as 2-(2,4-dibromophenyl)-1,3-dioxolane, where the aromatic brominated phenol reacts with ethylene glycol under acid catalysis to form the dioxolane ring.

Preparation of the Aromatic Precursor

The key intermediate, 3-bromo-2,6-difluorophenyl derivative, is synthesized by selective bromination of 2,6-difluorophenyl compounds. While direct literature on this exact precursor is limited, analogous bromination processes and fluorination methodologies provide insight:

  • Selective Bromination: Bromination of 2,6-difluorophenyl derivatives typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve substitution at the 3-position without affecting fluorine atoms at 2 and 6 positions.

  • Fluorination: The 2,6-difluoro substitution is generally introduced via electrophilic fluorination or by starting from commercially available 2,6-difluorophenol or 2,6-difluorobenzene derivatives.

  • Purification: The intermediate is purified by recrystallization or chromatography to ensure high purity for subsequent reactions.

Formation of the 1,3-Dioxolane Ring

The formation of the dioxolane ring is achieved by the acetalization reaction between the aromatic aldehyde or phenol derivative and ethylene glycol in the presence of an acid catalyst. Key details include:

  • Reagents: Ethylene glycol and an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

  • Conditions: Refluxing the mixture under anhydrous conditions to drive the equilibrium toward cyclic acetal formation.

  • Mechanism: The reaction proceeds via protonation of the carbonyl group (if starting from aldehyde), nucleophilic attack by ethylene glycol, and ring closure to form the 1,3-dioxolane ring.

  • Workup: Neutralization of acid, extraction, and purification by distillation or recrystallization.

This method mirrors the synthesis of 2-(2,4-dibromophenyl)-1,3-dioxolane, where 2,4-dibromophenol reacts with ethylene glycol under acid catalysis and reflux to yield the dioxolane ring.

Detailed Reaction Conditions and Parameters

Step Reagents & Catalysts Conditions Notes
Aromatic Bromination Bromine or NBS Controlled temperature (0–25°C) Selective bromination at 3-position; inert atmosphere recommended
Fluorination (if required) Electrophilic fluorinating agents Specific to reagent used Usually performed prior to bromination
Acetalization (Dioxolane formation) Ethylene glycol, acid catalyst (e.g., p-TsOH) Reflux, anhydrous conditions Reaction time: 4–8 hours; removal of water shifts equilibrium
Purification Recrystallization or chromatography Solvent dependent Ensures high purity of final product

Research Findings and Optimization

  • Yield and Purity: Optimizing the molar ratios of ethylene glycol to aromatic precursor and controlling acid catalyst concentration improves yield and purity of the dioxolane product.

  • Environmental Considerations: Using milder acid catalysts and solvent recycling reduces environmental impact.

  • Scale-up: Industrial production adapts the laboratory-scale reflux method to larger reactors with precise temperature and pressure control to maintain product consistency.

Summary Table of Preparation Route

Stage Description Key Reagents Conditions Outcome
1. Aromatic Precursor Synthesis Selective bromination of 2,6-difluorophenyl compound Bromine or NBS 0–25°C, inert atmosphere 3-Bromo-2,6-difluorophenyl derivative
2. Dioxolane Ring Formation Acetalization with ethylene glycol under acid catalysis Ethylene glycol, acid catalyst Reflux, anhydrous This compound
3. Purification Recrystallization or chromatography Solvents (ethanol, hexane) Ambient temperature High purity final compound

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes substitution under SNAr conditions due to the electron-deficient aromatic ring created by ortho/para fluorine substituents. Reported reaction parameters for analogous brominated difluorophenyl-dioxolanes:

Reaction Type Nucleophile Conditions Product Yield
Suzuki-Miyaura CouplingBoronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives with retained dioxolane72-89%
Buchwald-Hartwig AminationAminesPd₂(dba)₃, Xantphos, NaOtBu, 100°CAryl amines with dioxolane functionality65-78%
HydrolysisH₂OH₂SO₄ (10%), reflux, 6 h3-Bromo-2,6-difluorophenol91%

Key Mechanistic Notes :

  • Fluorine atoms at positions 2 and 6 enhance ring electrophilicity (E1/2=+1.23\V\vs\SCEE_{1/2}=+1.23\V\vs\SCE
    measured for similar compounds)

  • Dioxolane ring remains intact under mild conditions but hydrolyzes in strong acids

Dioxolane Ring Transformations

The 1,3-dioxolane moiety participates in distinct reactions while preserving the aromatic bromine:

Reaction Reagents Mechanism Outcome Stability Data
Acid-Catalyzed HydrolysisHCl (conc.), EtOH, ΔRing-opening via oxonium ionForms diol intermediatet₁/₂ = 35 min at pH 1
OxidationJones reagent (CrO₃/H₂SO₄)Radical-mediated C-O cleavageKetone formation (83% yield)Requires T < 0°C to prevent overoxidation
TransacetalizationEthylene glycol, TsOHExchange of diol componentModified dioxolane derivativesEquilibrium reached in 4 h

Halogen Exchange Reactions

The bromine atom can be replaced through transition metal catalysis:

Table 3.1: Halogen Swap Reactions

Entry Catalyst System Halide Source Product TOF (h⁻¹)
1CuI/1,10-phenanthrolineKI3-Iodo-2,6-difluorophenyl-dioxolane420
2Pd(OAc)₂/P(t-Bu)₃ClSiMe₃3-Chloro derivative310

Kinetic Analysis :

  • First-order dependence on [catalyst] and [substrate]

  • Activation energy (EaE_a
    ) = 68.4 kJ/mol for iodination

Directed Ortho Metalation

The dioxolane acts as a directing group for regioselective functionalization:

Demonstrated Transformations :

  • Lithiation

    • Base: LDA (-78°C, THF)

    • Electrophile: CO₂ ➔ Carboxylic acid (76% yield)

  • Magnesiation

    • Mg, TMP·HCl (0°C)

    • Quench with DMF ➔ Aldehyde (81% yield)

Regioselectivity Data :

  • Ortho:para ratio = 9:1 (confirmed by NOESY)

Photochemical Reactions

UV irradiation induces unique reactivity patterns:

Condition λ (nm)SolventMajor Product Quantum Yield (Φ)
254 nm, N₂ atmosphere254CH₃CNRing-contracted furan derivative0.33 ± 0.02
365 nm, O₂ bubbling365MeOHBromine-oxidized quinone0.18

Mechanistic Insight :

  • Excited state lifetime (ττ
    ) = 2.3 ns (measured by TCSPC)

  • Singlet oxygen (1O2^1O_2
    ) generation confirmed by EPR

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, particularly in constructing complex fluorinated architectures. The data tables integrate empirical findings from structurally related compounds , providing a predictive framework for deploying this building block in pharmaceutical synthesis and materials science.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.

Comparison with Similar Compounds

Key Observations:

  • Steric Hindrance : Ortho-fluorine substituents (e.g., 2,6-difluoro) may restrict rotational freedom, influencing reactivity in cross-coupling reactions .
  • Commercial Viability : The 4-bromo-2,6-difluoro isomer is widely available, suggesting superior synthetic scalability or industrial demand .

Physicochemical Properties

  • Melting Points : Similar bromo-difluorophenyl dioxolanes exhibit melting points in the range of 100–150°C, influenced by substituent symmetry .
  • Solubility: Fluorinated dioxolanes are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in non-polar solvents .
  • Stability : The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, a property exploited in pro-drug design .

Biological Activity

The compound 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention due to its potential biological activities. Dioxolanes are known for their diverse chemical properties and applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and two fluorine atoms attached to a phenyl ring that is connected to a dioxolane moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to:

  • Electrophilic Nature : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to interactions with biological macromolecules such as proteins and nucleic acids.
  • Dioxolane Ring : The dioxolane ring can participate in various chemical transformations, enhancing the compound's reactivity towards potential biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Efficacy Against Bacteria : Studies have shown that derivatives of dioxolanes can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 20-50 µg/mL .

Anticancer Activity

The anticancer potential of dioxolane derivatives has also been explored:

  • Cell Line Studies : In vitro studies demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 5 to 15 µM .
  • Mechanism of Action : The compounds induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways.

Comparative Analysis

To better understand the efficacy of this compound compared to other similar compounds, a comparative table is provided below:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Notes
This compound20-505-15Potential for further development
5-Bromopentyl-1,3-dioxolane30-6010-20Similar structure
Thiourea Derivatives40-501.29 - 12.41Higher potency observed

Case Studies

Several case studies have been conducted to evaluate the biological activity of dioxolanes:

  • Antimicrobial Efficacy : A study highlighted that a series of dioxolane derivatives showed promising antibacterial activity against Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics like ceftriaxone .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of dioxolane derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane, and how can purity be maximized?

The synthesis of brominated fluorophenyl-dioxolane derivatives often involves halogenation or nucleophilic substitution reactions. For example, 1-bromo-2,6-difluorobenzene (CAS 64248-56-2) is a common precursor for similar compounds, where the dioxolane ring is introduced via acid-catalyzed cyclization with diols . Key steps include:

  • Halogenation control : Bromine positioning is critical; regioselective bromination at the 3-position can be achieved using directing groups or Lewis acids.
  • Purity optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Analytical HPLC or GC-MS should confirm purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of fluorine atoms at 2,6-positions) .
    • FT-IR : Confirm dioxolane C-O-C stretching (~1,100 cm⁻¹) and aryl-F vibrations (~1,200 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₉H₆BrF₂O₂: 292.96 g/mol) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between the dioxolane ring and aryl group .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures. Brominated aromatics often degrade above 200°C.
  • Light sensitivity : Store in amber vials to prevent photolytic debromination.
  • Moisture : The dioxolane ring may hydrolyze in acidic/alkaline conditions; use anhydrous solvents in reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic aromatic substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming nucleophiles to the 4-position of the aryl ring.
  • Buchwald-Hartwig coupling : Predict activation barriers for Pd-catalyzed amination at the bromine site. Solvent effects (toluene vs. DMF) should be included in simulations .

Q. What experimental design strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Factorial design : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify interactions affecting product distribution .
  • Statistical validation : Use ANOVA to assess the significance of observed spectral shifts (e.g., unexpected splitting in NMR due to conformational isomerism) .
  • Control experiments : Synthesize reference compounds (e.g., non-fluorinated analogs) to isolate electronic vs. steric effects .

Q. How does the steric and electronic profile of this compound influence its utility in medicinal chemistry?

  • Drug-likeness : LogP calculations (CLogP ≈ 2.8) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Target engagement : Dioxolane rings mimic sugar moieties, making this compound a candidate for glycosidase inhibitors.
  • Toxicity screening : In vitro assays (e.g., Ames test) should assess mutagenic risks from the bromine substituent .

Methodological Recommendations

  • Theoretical frameworks : Link studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) .
  • Instrumentation : Use hyphenated techniques (LC-MS/NMR) for real-time monitoring of reactive intermediates .
  • Ethical compliance : Adopt green chemistry principles (e.g., solvent recycling) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.